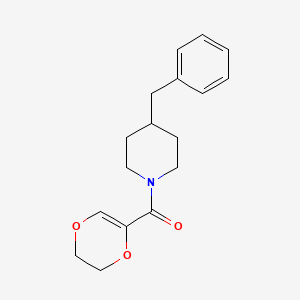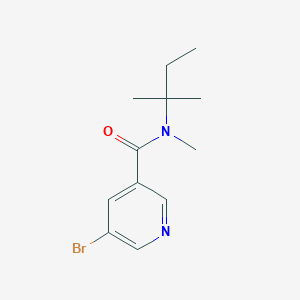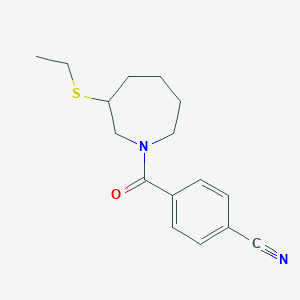
1-(2-methoxyphenyl)-N~3~-methyl-5-oxo-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methoxyphenyl)-N~3~-methyl-5-oxo-3-pyrrolidinecarboxamide, also known as MMOP or MMOP-Derived Compound 1, is a synthetic compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of 1-(2-methoxyphenyl)-N~3~-methyl-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it is believed to work by inhibiting the activity of various enzymes and receptors in the body. 1-(2-methoxyphenyl)-N~3~-methyl-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the activity of the proteasome, an enzyme that is involved in the degradation of proteins in the body. 1-(2-methoxyphenyl)-N~3~-methyl-5-oxo-3-pyrrolidinecarboxamide has also been shown to inhibit the activity of the mTOR pathway, a signaling pathway that is involved in cell growth and proliferation. In addition, 1-(2-methoxyphenyl)-N~3~-methyl-5-oxo-3-pyrrolidinecarboxamide has been shown to bind to the sigma-1 receptor, a receptor that is involved in various physiological processes, including pain perception and memory formation.
Biochemical and Physiological Effects:
1-(2-methoxyphenyl)-N~3~-methyl-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects in the body. In cancer cells, 1-(2-methoxyphenyl)-N~3~-methyl-5-oxo-3-pyrrolidinecarboxamide has been shown to induce apoptosis, or programmed cell death, and inhibit cell proliferation. In the brain, 1-(2-methoxyphenyl)-N~3~-methyl-5-oxo-3-pyrrolidinecarboxamide has been shown to improve memory and cognitive function and reduce neuroinflammation. 1-(2-methoxyphenyl)-N~3~-methyl-5-oxo-3-pyrrolidinecarboxamide has also been shown to have analgesic effects and reduce pain perception.
実験室実験の利点と制限
1-(2-methoxyphenyl)-N~3~-methyl-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for various targets in the body. However, 1-(2-methoxyphenyl)-N~3~-methyl-5-oxo-3-pyrrolidinecarboxamide also has several limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.
将来の方向性
There are several future directions for the study of 1-(2-methoxyphenyl)-N~3~-methyl-5-oxo-3-pyrrolidinecarboxamide, including the development of new derivatives with improved solubility and pharmacokinetic properties, the identification of new targets for 1-(2-methoxyphenyl)-N~3~-methyl-5-oxo-3-pyrrolidinecarboxamide, and the investigation of the potential use of 1-(2-methoxyphenyl)-N~3~-methyl-5-oxo-3-pyrrolidinecarboxamide in combination with other drugs for the treatment of various diseases. In addition, further studies are needed to fully understand the mechanism of action of 1-(2-methoxyphenyl)-N~3~-methyl-5-oxo-3-pyrrolidinecarboxamide and its potential applications in various fields.
合成法
1-(2-methoxyphenyl)-N~3~-methyl-5-oxo-3-pyrrolidinecarboxamide can be synthesized through various methods, including the reaction of 2-methoxybenzoyl chloride with N-methylpyrrolidine followed by the addition of methylamine and the subsequent reaction with acetic anhydride. Another method involves the reaction of 2-methoxybenzoyl chloride with N-methylpyrrolidine followed by the addition of methylamine and the subsequent reaction with acetic anhydride and sodium borohydride. Both methods have been reported to yield 1-(2-methoxyphenyl)-N~3~-methyl-5-oxo-3-pyrrolidinecarboxamide in good yields.
科学的研究の応用
1-(2-methoxyphenyl)-N~3~-methyl-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, 1-(2-methoxyphenyl)-N~3~-methyl-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In neuroscience, 1-(2-methoxyphenyl)-N~3~-methyl-5-oxo-3-pyrrolidinecarboxamide has been shown to have potential as a treatment for Alzheimer's disease and other neurodegenerative diseases. In drug discovery, 1-(2-methoxyphenyl)-N~3~-methyl-5-oxo-3-pyrrolidinecarboxamide has been used as a lead compound for the development of new drugs.
特性
IUPAC Name |
1-(2-methoxyphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-14-13(17)9-7-12(16)15(8-9)10-5-3-4-6-11(10)18-2/h3-6,9H,7-8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZXIYBZTQQDJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC(=O)N(C1)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(4-Methylphenoxy)methyl]-5-[(2-methylphenyl)-phenylmethyl]sulfanyl-1,3,4-oxadiazole](/img/structure/B7564232.png)
![5-[(2-methoxyphenyl)-methylsulfamoyl]-N,2-dimethylbenzamide](/img/structure/B7564240.png)

![2-[(2',3',4'-Trifluorobiphenyl-2-Yl)oxy]ethanol](/img/structure/B7564251.png)


![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(4-pyrazin-2-yloxypiperidin-1-yl)acetamide](/img/structure/B7564267.png)
![7-Chloro-4-[4-[(2-methylpyrazol-3-yl)methyl]piperazin-1-yl]quinoline](/img/structure/B7564280.png)
![2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B7564304.png)
![Ethyl 2-[3-(oxolan-2-yl)propanoylamino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B7564307.png)
![2-[3-(2-Oxoazepan-1-yl)propylamino]pyridine-3-carbonitrile](/img/structure/B7564310.png)